molecular formula C8H12ClNOS B1375588 3-Amino-1-(thiophen-2-yl)butan-1-one hydrochloride CAS No. 1423026-29-2

3-Amino-1-(thiophen-2-yl)butan-1-one hydrochloride

Cat. No.: B1375588
CAS No.: 1423026-29-2
M. Wt: 205.71 g/mol
InChI Key: XJIIXLBPDBSKSI-UHFFFAOYSA-N
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Description

3-Amino-1-(thiophen-2-yl)butan-1-one hydrochloride is a chemical compound with the molecular formula C8H12ClNOS. It is a versatile compound used in various scientific research applications due to its unique properties and potential for the synthesis of novel compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(thiophen-2-yl)butan-1-one hydrochloride typically involves the condensation reaction of thiophene derivatives with appropriate amines under controlled conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in a controlled environment with precise temperature and pressure settings to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(thiophen-2-yl)butan-1-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3-Amino-1-(thiophen-2-yl)butan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the specific biological system it is applied to. The exact molecular targets and pathways involved vary based on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

3-Amino-1-(thiophen-2-yl)butan-1-one hydrochloride is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

3-amino-1-thiophen-2-ylbutan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS.ClH/c1-6(9)5-7(10)8-3-2-4-11-8;/h2-4,6H,5,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJIIXLBPDBSKSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C1=CC=CS1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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